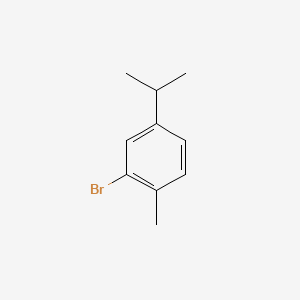

2-Bromo-p-cymene

Description

Contextualization within Halogenated Aromatic Hydrocarbons Research

2-Bromo-p-cymene is classified as a brominated aromatic hydrocarbon. ontosight.ai This class of compounds, which also includes chlorinated polycyclic aromatic hydrocarbons (ClPAHs) and brominated polycyclic aromatic hydrocarbons (BrPAHs), is characterized by the presence of one or more halogen atoms attached to an aromatic ring system. nih.govgdut.edu.cn The introduction of a halogen, such as bromine, to an aromatic structure significantly alters its chemical and physical properties. ontosight.ainih.gov

Research into halogenated aromatic hydrocarbons is driven by their diverse applications and environmental presence. For instance, these compounds are studied for their potential use in pharmaceuticals and materials science. ontosight.ai The substitution of a hydrogen atom with a halogen can influence a molecule's reactivity, making it a valuable intermediate in organic synthesis. nih.gov Halogenation can decrease the vapor pressure of the parent compound, a property that is dependent on the specific halogen and its position on the aromatic ring. nih.gov

The study of compounds like this compound contributes to a deeper understanding of the behavior of halogenated systems, including their reaction mechanisms and potential applications. researchgate.net For example, research on the anaerobic microbial transformation of halogenated aromatics provides insights into their environmental fate and potential for bioremediation. researchgate.net

Significance as a Monoterpene Derivative in Chemical Synthesis

This compound is derived from p-cymene (B1678584), a monoterpene found in the essential oils of plants like cumin and thyme. ontosight.aisciforum.netasianpubs.org Monoterpenes and their derivatives are widely explored in chemical synthesis due to their natural abundance and diverse biological activities. sciforum.netasianpubs.orgscione.com The chemical modification of these natural products can lead to novel compounds with enhanced or new properties. sciforum.netscione.com

The primary method for synthesizing this compound is through the direct bromination of p-cymene. ontosight.ai This electrophilic aromatic substitution reaction is guided by the directing effects of the methyl and isopropyl groups on the p-cymene ring. The choice of brominating agent and catalyst is crucial for achieving high selectivity for the desired 2-bromo isomer over other potential isomers.

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (2-Bromo vs. 4-Bromo) |

| Br₂ | Fe | CCl₄ | 0–25 | 68 | 85:15 |

| NBS | AIBN | CCl₄ | 80 | 72 | 92:8 |

| Br₂ | AlBr₃ | CH₂Cl₂ | 25 | 75 | 88:12 |

This table presents data on the efficiency of different bromination agents in the synthesis of this compound. Data adapted from RSC Advances (2023).

The reactivity of the bromine atom in this compound makes it a versatile intermediate for a variety of chemical transformations. ontosight.ai It readily participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling with arylboronic acids, to form new carbon-carbon bonds. This reactivity is fundamental to the construction of more complex molecular architectures. rsc.org

Overview of Research Trajectories

The research landscape for this compound and its derivatives is multifaceted, with significant efforts directed towards their application in catalysis and materials science. One prominent area of investigation involves the use of ruthenium(II)-p-cymene complexes as catalysts in a range of organic transformations. nih.govmdpi.commdpi.com These complexes have shown efficacy in transfer hydrogenation reactions, a greener alternative to traditional hydrogenation methods that avoids the use of hazardous molecular hydrogen gas. mdpi.com

For instance, ruthenium complexes incorporating ligands derived from this compound have been synthesized and studied for their catalytic activity in the hydrogenation of ketones. mdpi.com The catalytic performance can be fine-tuned by modifying the ligands attached to the ruthenium center. mdpi.commdpi.com

Furthermore, this compound serves as a precursor for the synthesis of various ligands used in organometallic chemistry. The resulting metal complexes are not only investigated for their catalytic properties but also for their potential biological applications. mdpi.com The development of novel synthetic methodologies, such as decarboxylative halogenation, continues to expand the toolkit for creating new halogenated compounds from readily available carboxylic acids, although this method has limitations for certain aromatic acids. acs.org

The ongoing exploration of diversity-oriented synthesis, which aims to rapidly generate libraries of structurally complex and diverse small molecules, often utilizes versatile building blocks like this compound. researchgate.net This approach accelerates the discovery of new compounds with potential applications in drug discovery and materials science. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-methyl-4-propan-2-ylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-7(2)9-5-4-8(3)10(11)6-9/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPQXEZCUUYJJQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179116 | |

| Record name | 2-Bromo-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2437-76-5 | |

| Record name | 2-Bromo-p-cymene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-p-cymene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo P Cymene

Electrophilic Aromatic Substitution Strategies

Electrophilic aromatic substitution (EAS) stands as the most prevalent method for synthesizing 2-bromo-p-cymene. This approach takes advantage of the electron-rich nature of the p-cymene (B1678584) aromatic ring, which is activated by the resident methyl and isopropyl groups. vaia.com The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophilic bromine species. vaia.comchegg.com

Direct Bromination Approaches

Direct bromination involves the treatment of p-cymene with a brominating agent, often in the presence of a catalyst. ontosight.ai Molecular bromine (Br₂) is a commonly employed brominating agent for this purpose. The reaction proceeds by generating a bromine electrophile that then attacks the aromatic ring. Another approach involves the use of N-bromosuccinimide (NBS), which can serve as a source of electrophilic bromine, particularly under conditions that favor radical pathways.

Influence of Brominating Agents and Catalytic Systems

The choice of brominating agent and catalyst is crucial in directing the outcome of the synthesis. Common brominating agents include molecular bromine (Br₂) and N-bromosuccinimide (NBS). Lewis acids such as iron (Fe) or aluminum bromide (AlBr₃) are often used as catalysts to enhance the electrophilicity of the bromine and improve selectivity. For instance, the combination of Br₂ with a Lewis acid like AlBr₃ requires careful control of stoichiometry to prevent over-bromination.

Alternatively, radical-initiated bromination using NBS in conjunction with a radical initiator like azobisisobutyronitrile (AIBN) has been reported to be effective. This method can minimize the formation of di-brominated byproducts. Ruthenium-based catalysts, such as [{Ru(p-cymene)Cl₂}₂], have also been explored for C-H bond bromination, although their effectiveness for the direct synthesis of this compound from p-cymene itself can be limited, with some systems favoring bromination on other parts of the molecule or requiring specific directing groups. nih.govgoettingen-research-online.denih.gov

Table 1: Comparison of Bromination Efficiency with Different Agents

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (2-Bromo vs. 4-Bromo) |

|---|---|---|---|---|---|

| Br₂ | Fe | CCl₄ | 0–25 | 68 | 85:15 |

| NBS | AIBN | CCl₄ | 80 | 72 | 92:8 |

| Br₂ | AlBr₃ | CH₂Cl₂ | 25 | 75 | 88:12 |

Data adapted from RSC Advances (2023).

Regioselectivity and Yield Optimization in Electrophilic Aromatic Substitution

The directing effects of the methyl and isopropyl groups on the p-cymene ring play a significant role in the regioselectivity of bromination. Both are electron-donating groups, activating the ring towards electrophilic attack and directing incoming electrophiles to the ortho and para positions. vaia.commasterorganicchemistry.com In p-cymene, the positions ortho to the methyl group (and meta to the isopropyl group) and ortho to the isopropyl group (and meta to the methyl group) are the primary sites of substitution. Due to steric hindrance from the bulky isopropyl group, electrophilic attack is favored at the position ortho to the methyl group, leading to the formation of this compound as the major product. masterorganicchemistry.com

Optimizing the yield and regioselectivity often involves careful selection of the reaction conditions. For example, using NBS with AIBN under radical conditions has been shown to achieve a high selectivity of 92% for the 2-bromo isomer. Industrial-scale production may employ continuous-flow reactors with iron filings as a catalyst to manage the exothermic nature of the reaction and improve efficiency, with purification often achieved through distillation under reduced pressure.

Halogen Exchange Reactions

An alternative synthetic route to this compound involves halogen exchange reactions on pre-functionalized p-cymene derivatives. This strategy is particularly useful when direct bromination proves to be unselective or incompatible with other functional groups present in the molecule.

Nucleophilic Aromatic Substitution Pathways in Pre-functionalized Analogues

This approach typically involves the nucleophilic aromatic substitution (SNAr) of a different halogen atom, such as chlorine, with a bromide ion. For example, 2-chloro-p-cymene can be converted to this compound by reaction with a bromide salt. For SNAr reactions to proceed, the aromatic ring usually needs to be activated by electron-withdrawing groups, which is not the case for p-cymene. libretexts.org However, under forcing conditions such as high temperatures, these reactions can be driven to completion. The use of catalysts can also facilitate this transformation.

Mechanistic Aspects of Halogen Exchange

The halogen exchange reaction on an aryl halide like 2-chloro-p-cymene generally proceeds through a nucleophilic aromatic substitution (SNAr) mechanism. This pathway involves the addition of the nucleophile (bromide ion) to the aromatic ring, forming a transient, negatively charged intermediate known as a Meisenheimer complex. libretexts.org Subsequently, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring. libretexts.org

The rate of this reaction is influenced by several factors. Polar aprotic solvents like dimethylformamide (DMF) can facilitate the reaction. The use of a catalyst, such as copper(I) chloride (CuCl), can accelerate the reaction by increasing the nucleophilicity of the bromide ion. High temperatures, often above 140°C, are typically required to overcome the activation energy barrier for this type of substitution on an unactivated ring. Reported yields for this method range from 50-65%, and purification by column chromatography is often necessary to remove residual starting material.

Another type of halogen exchange is the metal-halogen exchange, where an organometallic reagent, typically an organolithium compound, reacts with an organic halide. wikipedia.org This method is fundamental in organometallic chemistry for the preparation of organolithium reagents. wikipedia.org

Advanced Synthetic Protocols and Efficiency Assessment

The synthesis of this compound has evolved beyond classical electrophilic aromatic substitution, with modern research focusing on advanced protocols that offer improved regioselectivity, efficiency, and milder reaction conditions. These methods often employ transition-metal catalysis and novel brominating agents to overcome the challenges associated with traditional approaches, such as the formation of isomeric byproducts.

A significant advancement in the synthesis of bromoarenes involves the use of transition-metal catalysts for C-H bond activation. Ruthenium-based catalysts, in particular, have demonstrated remarkable efficacy in directing bromination to specific positions on an aromatic ring. For instance, the dimeric complex [{Ru(p-cymene)Cl₂}₂] has been utilized as a catalyst for meta-selective C-H bromination. nih.govnih.gov This approach is noteworthy as it allows for the functionalization of C-H bonds that are often difficult to access through classical methods. nih.gov The mechanism is believed to proceed via an ortho-ruthenation, which then directs the electrophilic functionalization to the meta-position relative to the directing group. nih.gov

In these ruthenium-catalyzed systems, the choice of the bromine source is critical. Studies have shown that while common brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) may result in minimal conversion, other sources can be highly effective. nih.gov For example, tetrabutylammonium (B224687) tribromide (TBATB) has been successfully used in conjunction with the [{Ru(p-cymene)Cl₂}₂] catalyst to achieve meta-bromination with excellent conversion rates. nih.gov The efficiency of these catalytic systems can be further enhanced by the use of additives. Carboxylate additives, for instance, have been shown to increase the yields of isolated products in ruthenium-catalyzed C-H activation reactions. nih.gov

The direct bromination of p-cymene remains a common and studied method, with ongoing research aimed at optimizing efficiency and selectivity. The choice of brominating agent, catalyst, and solvent significantly influences the outcome, particularly the ratio of the desired 2-bromo isomer to other bromo-p-cymene isomers. Computational studies have confirmed that the transition state for the formation of this compound is energetically more favorable than that for other isomers.

The following table summarizes the efficiency of direct bromination of p-cymene using different agents and catalysts, highlighting the impact of reaction conditions on yield and selectivity.

| Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Selectivity (2-Bromo vs. 4-Bromo) |

|---|---|---|---|---|---|

| Br₂ | Fe | CCl₄ | 0–25 | 68 | 85:15 |

| NBS | AIBN | CCl₄ | 80 | 72 | 92:8 |

| Br₂ | AlBr₃ | CH₂Cl₂ | 25 | 75 | 88:12 |

Data adapted from RSC Advances (2023).

Another advanced approach is the electrochemical synthesis, which offers a regioselective method for halogenation. Anodic bromination of thymol, a closely related p-cymene derivative, has been shown to be highly selective depending on the solvent used. oup.com In acetonitrile (B52724) (MeCN), electrolysis leads to selective monobromination, whereas in methanol (B129727) (MeOH), dibromination is favored. oup.com This highlights the potential of electrochemical methods to control the degree of bromination through solvent choice.

The table below details research findings from a study on ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327), a model substrate that provides insight into the potential of this methodology for substituted arenes like p-cymene.

| Catalyst | Bromine Source | Solvent | Additive | Outcome |

|---|---|---|---|---|

| [{Ru(p-cymene)Cl₂}₂] | NBS | 1,4-Dioxane | - | Minimal conversion |

| [{Ru(p-cymene)Cl₂}₂] | Br₂ | 1,4-Dioxane | - | Minimal conversion |

| [{Ru(p-cymene)Cl₂}₂] | TBATB | 1,4-Dioxane | - | Excellent conversion to meta-brominated product |

| [{Ru(p-cymene)Cl₂}₂] | TBATB | 1,4-Dioxane | Carboxylate | Increased yield of isolated product by 5-10% |

| None | TBATB | 1,4-Dioxane | - | No reaction |

Data derived from findings on 2-phenylpyridine bromination. nih.gov

These advanced protocols, particularly those employing transition-metal catalysis, represent a significant step forward in the synthesis of this compound and other substituted arenes, offering pathways to products that are difficult to obtain through traditional means and with greater control over regioselectivity.

Reactivity and Reaction Mechanisms of 2 Bromo P Cymene

Nucleophilic Aromatic Substitution (SNAr) Investigations

2-Bromo-p-cymene participates in nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a nucleophile. These reactions are fundamental in diversifying the functionality of the p-cymene (B1678584) scaffold.

Hydroxylation Reactions and Ruthenium-Mediated Pathways

The hydroxylation of aryl halides, including this compound, can be achieved through ruthenium-catalyzed processes. In one such pathway, a ruthenium catalyst, often in the form of [RuCl₂(p-cymene)]₂, facilitates the reaction with a carbonate salt, which serves as the oxygen source, to yield hydroxylated products. The mechanism is believed to involve the in-situ formation of an active catalytic species. mdpi.com For instance, in related systems, [RuCl₂(p-cymene)]₂ is thought to form an active Ru(II) species which then coordinates to the aryl halide. mdpi.com This is followed by a nucleophilic aromatic substitution of the bromine atom by carbonate. mdpi.com

The efficiency and regioselectivity of these hydroxylations can be influenced by the specific ruthenium catalyst and reaction conditions employed. For example, the [RuCl₂(p-cymene)]₂ catalyst system has been utilized for the hydroxylation of various aromatic compounds, including benzamides, carbamates, and benzaldehydes. beilstein-journals.org

Table 1: Ruthenium-Catalyzed Hydroxylation

| Catalyst Precursor | Reactant Type | Key Observation |

|---|---|---|

| [RuCl₂(p-cymene)]₂ | Aryl Halide | Mediates hydroxylation using carbonate as an oxygen source. mdpi.com |

| [Ru(O₂CMes)₂(p-cymene)] | Benzamides, Aryl Ketones | Achieves C-H bond oxygenation in the presence of an oxidant. beilstein-journals.org |

Amination Pathways and Substituent Effects

The bromine atom in this compound can be substituted by amino groups through amination reactions. The yields of these reactions are noted to be dependent on the electronic effects of substituents on the aromatic ring. Ruthenium complexes, such as those derived from [RuCl₂(p-cymene)]₂, are also effective catalysts for the N-alkylation of amines, a related transformation. organic-chemistry.org These "borrowing hydrogen" or "hydrogen-autotransfer" methodologies utilize alcohols as alkylating agents, offering an atom-economical route to N-substituted products.

The catalytic cycle for these ruthenium-catalyzed aminations often involves the formation of a ruthenium-hydride species as the active catalyst. mdpi.com The choice of ligands on the ruthenium center and the nature of the base used can significantly impact the catalyst's activity and selectivity.

Table 2: Factors Influencing Amination Reactions

| Factor | Influence | Example |

|---|---|---|

| Substituent Electronics | Affects reaction yield in direct amination. | Electron-donating or -withdrawing groups on the aryl ring. |

| Catalyst System | Determines efficiency in reductive amination. organic-chemistry.org | [RuCl₂(p-cymene)]₂ with a silane (B1218182) reducing agent. organic-chemistry.org |

Cross-Coupling Reactions Utilizing this compound

This compound is a valuable substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Methodologies

Palladium catalysts are widely employed for cross-coupling reactions involving aryl bromides like this compound. These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are powerful tools for constructing complex molecular architectures. nih.govorganic-chemistry.orgmdpi.com

In a typical Suzuki coupling, an aryl halide is coupled with an organoboron compound in the presence of a palladium catalyst and a base. The Heck reaction involves the coupling of an aryl halide with an alkene. mdpi.com These methodologies generally tolerate a wide range of functional groups. organic-chemistry.orgrsc.org

Table 3: Examples of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System Example |

|---|---|---|

| Suzuki | Arylboronic acid | Pd(OAc)₂ with a suitable ligand. |

| Heck | Styrene | Pd(OAc)₂ with a tetrahydropyrimidinium salt ligand. mdpi.com |

Ruthenium-Catalyzed C-C Bond Formation

Ruthenium complexes, particularly those containing the p-cymene ligand, are effective catalysts for C-C bond formation. researchgate.netresearchgate.net The [RuCl₂(p-cymene)]₂ dimer is a common precursor for generating catalytically active species for these transformations. researchgate.netacs.org These reactions can proceed through various mechanisms, including cross-dehydrogenative coupling (CDC) and directed C-H activation. researchgate.net

For instance, [RuCl₂(p-cymene)]₂ can catalyze the intramolecular C-H functionalization of ortho-aryloxy benzaldehydes to form xanthone (B1684191) derivatives. researchgate.net It has also been used for the peri-alkynylation of naphthols with bromoalkynes, showcasing its utility in regioselective C-C bond formation. acs.org

Nickel-Catalyzed C-H Oxidative Cycloaddition (Relevant Analogues)

While specific examples for this compound are not detailed, nickel-catalyzed C-H oxidative cycloaddition reactions of analogous aryl halides provide insight into potential transformations. These reactions often utilize a directing group to achieve regioselective C-H activation. nih.govshenvilab.org For example, aromatic amides containing a directing group can undergo nickel-catalyzed oxidative cycloaddition with alkynes to form isoquinolones. nih.govresearchgate.net

The mechanism of these reactions can involve the formation of a nickelacycle intermediate through chelation-assisted C-H activation. nih.govresearchgate.net This is followed by oxidative addition to the coupling partner and subsequent reductive elimination to furnish the final product. researchgate.net The catalytic cycle may involve Ni(0)/Ni(II) or Ni(I)/Ni(III) redox pathways depending on the specific reaction. nih.gov

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| [RuCl₂(p-cymene)]₂ |

| [Ru(O₂CMes)₂(p-cymene)] |

| PhI(OTFA)₂ |

| DPEPhos |

| dppf |

| Pd(OAc)₂ |

| XantPhos |

| PdCl₂ |

| Xanthone |

Stille Coupling and Related Protocols (Relevant Analogues)

The Stille coupling is a versatile carbon-carbon bond-forming reaction that pairs an organotin compound with an organic halide or pseudohalide, catalyzed by a palladium complex. organic-chemistry.orgwikipedia.org While specific studies on this compound in Stille coupling are not extensively detailed in the provided results, the reactivity of analogous aryl bromides is well-documented, providing a strong basis for understanding its potential transformations. The general mechanism for the Stille coupling involves a catalytic cycle with a Pd(0) species. organic-chemistry.orgharvard.edumdpi.com

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions, including the Stille reaction, generally follows the trend: I > OTf > Br > Cl. wikipedia.orgmdpi.com This indicates that aryl bromides, such as this compound, are effective substrates for these reactions. The reaction's success and rate can be influenced by various factors, including the nature of the catalyst, ligands, and additives. For instance, the use of sterically hindered, electron-rich phosphine (B1218219) ligands typically accelerates the coupling process. harvard.edu Additives like copper(I) salts can also significantly increase the reaction rate. organic-chemistry.org

In the context of analogues, the Stille coupling has been successfully employed for the synthesis of complex molecules, including those with thiophene (B33073) and pyrone structures. For example, 2-bromo-3-methylthiophene (B51420) has been used in Stoddard coupling reactions to produce tris[p-(3-methyl-2-thienyl)phenyl]amine in high yield. jcu.edu.au Similarly, regioselective Stille coupling reactions of 3,5-dibromo-2-pyrone with various aryl and vinyl stannanes have been reported. mdpi.com These examples highlight the utility of Stille coupling for functionalizing brominated aromatic compounds.

The general mechanism of the Stille coupling is proposed to proceed through a series of steps:

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl bromide (e.g., this compound) to form a Pd(II) complex. uwindsor.ca

Transmetallation: The organotin reagent exchanges its organic group with the halide on the palladium center. This step can be facilitated by the presence of fluoride (B91410) ions, which form a hypervalent tin species, accelerating the transmetallation. harvard.edu

Reductive Elimination: The two organic groups on the palladium complex couple, and the C-C bond is formed, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

The table below summarizes the key components and conditions often employed in Stille coupling reactions, which would be relevant for the reactions of this compound.

Table 1: Typical Components and Conditions for Stille Coupling Reactions

| Component | Examples/Conditions | Purpose |

| Aryl Halide | Aryl bromides, iodides, triflates | Electrophilic coupling partner |

| Organostannane | Aryl-, vinyl-, alkynyl-tributylstannanes | Nucleophilic coupling partner |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [Pd₂(dba)₃] | Facilitates the C-C bond formation |

| Ligand | PPh₃, P(t-Bu)₃, P(2-furyl)₃ | Stabilizes the palladium catalyst and influences reactivity |

| Solvent | THF, DMF, Toluene (B28343) | Provides the reaction medium |

| Additives | CuI, CsF, LiCl | Can enhance reaction rates and yields |

Ligand Exchange Dynamics in Organometallic Systems

The p-cymene ligand in half-sandwich ruthenium(II) complexes, such as [Ru(p-cymene)Cl₂]₂, can be displaced under certain conditions, a process that is crucial for the synthesis of new catalysts and therapeutic agents. nih.govacs.org While the p-cymene ligand is generally considered stable, its displacement can be induced by various factors, including photochemical activation or the introduction of strongly coordinating ligands. nih.govacs.org

For instance, the reaction of [{(η⁶-p-cymene)Ru(μ-Cl)}₂Cl₂] with diphenyl-2-pyridylphosphine (B124867) can lead to the formation of [RuCl₂(PPh₂Py)₂], a complex where the p-cymene ligand has been completely displaced. ias.ac.in Similarly, facile arene ligand exchange has been observed in p-cymene ruthenium(II) complexes with tertiary P-chiral ferrocenyl phosphines. nih.govacs.org In one case, mild photochemical activation was used to displace the p-cymene ligand, allowing for the tethering of a biphenylyl-substituted ferrocenyl phosphine. nih.govacs.org In another example, spontaneous displacement occurred at room temperature when a 2-methoxyphenyl-containing ferrocenyl phosphine was used, leading to a P,O-chelated complex. nih.govacs.org

The displacement of the p-cymene ligand is not always a straightforward process and can be influenced by the nature of the incoming ligand and the reaction conditions. For example, the reaction of [{(η⁶-p-cymene)RuCl₂}₂] with sodium salts of carboxylic acids can lead to the displacement of the carboxylate ligands rather than the p-cymene. However, in some protein interactions, the loss of the p-cymene ligand from Ru(II) complexes has been observed. nih.gov

The stability of the ruthenium-arene bond is also a factor, with electron-rich arenes like p-cymene generally forming more stable complexes compared to electron-poor arenes. acs.org Nevertheless, the controlled displacement of the p-cymene ligand offers a valuable synthetic route to novel ruthenium complexes with tailored properties for applications in catalysis and medicine. nih.govacs.orgmdpi.com

The table below provides examples of reactions involving the displacement of the p-cymene ligand.

Table 2: Examples of p-Cymene Ligand Displacement in Ruthenium Complexes

| Starting Complex | Reagent | Conditions | Product | Reference |

| [{(η⁶-p-cymene)Ru(μ-Cl)}₂Cl₂] | Diphenyl-2-pyridylphosphine | Not specified | [RuCl₂(PPh₂Py)₂] | ias.ac.in |

| [Ru(p-cym)Cl₂(phosphine)] | Photochemical activation | Desk lamp | Tethered Ru-phosphine complex | nih.govacs.org |

| [Ru(p-cym)Cl₂(phosphine)] | Room temperature | CDCl₃, several days | P,O-chelated Ru-phosphine complex | nih.govacs.org |

The exchange of ligands in organometallic complexes, including the displacement of p-cymene from ruthenium centers, is governed by kinetic and thermodynamic principles. The rate and equilibrium of these reactions are influenced by the nature of the ligands, the metal center, and the reaction conditions.

Kinetic studies on the substitution of ligands in Ru(II) p-cymene complexes have provided insights into the reaction mechanisms. For instance, the substitution of aqua ligands in [Ru(η⁶-p-cymene)(N,N-chelate)(H₂O)]ⁿ⁺ complexes by thiourea (B124793) nucleophiles was found to follow an associative mechanism, as indicated by the positive activation enthalpies (ΔH≠) and negative activation entropies (ΔS≠). tandfonline.com This suggests that the incoming nucleophile binds to the metal center before the leaving group departs. In contrast, a dissociative mechanism, where the leaving group departs first, has been proposed for the ring-closure of cationic pendent phosphine complexes of ruthenium. acs.org

The thermodynamics of ligand exchange can be highly dependent on the nature of all ligands present in the complex, not just those directly involved in the exchange. nih.gov For example, the thermodynamics of a Cl-P/Ru-H exchange in a ruthenium pincer complex were found to be significantly influenced by whether the ancillary ligand was a hydride or a chloride. nih.gov

The table below summarizes kinetic and thermodynamic data for relevant ligand exchange reactions in ruthenium complexes.

Table 3: Kinetic and Thermodynamic Data for Ligand Exchange in Ruthenium Complexes

| Reaction | Parameter | Value | Significance | Reference |

| Aqua ligand substitution in Ru(II) p-cymene complexes | ΔH≠ | > 0 | Suggests an associative mechanism | tandfonline.com |

| ΔS≠ | < 0 | Suggests an associative mechanism | tandfonline.com | |

| p-Cymene displacement by ferrocenyl phosphine | ΔG (step 1) | -93.1 kJ mol⁻¹ | Favorable formation of monodentate complex | nih.govacs.org |

| ΔG (step 2) | -44.4 kJ mol⁻¹ | Favorable displacement of p-cymene | nih.govacs.org | |

| Phosphine substitution in (p-Cymene)RuCl₂(PR₃) | First-order kinetics | - | Simple substitution mechanism | acs.org |

Applications in Advanced Organic Synthesis

Precursor Role in Complex Organic Molecule Construction

2-Bromo-p-cymene serves as a key starting material in the synthesis of intricate organic molecules, particularly those containing heterocyclic and polycyclic frameworks found in pharmaceuticals and natural products. The bromine atom provides a reactive handle for carbon-carbon bond formation, while the p-cymene (B1678584) scaffold can be retained or can serve as a precursor to other functional moieties.

Its role as a synthon is evident in the construction of alkaloid skeletons. For instance, substituted 2-bromophenyl derivatives are crucial in multi-step syntheses of complex isoquinoline (B145761) alkaloids. In the synthesis of Stephalagine, a 2-bromophenylacetyl chloride derivative is used to build the core structure through a series of cyclization and reduction steps. afr-journal.com Similarly, the total synthesis of (−)-javaberine A, a C8-substituted tetrahydroprotoberberine natural product, employs 2-bromo-4,5-dimethoxybenzaldehyde (B182550) in a Heck reaction as an early step to construct the complex framework. rsc.org

Furthermore, this compound is a precursor to the p-cymene ligand frequently found in organometallic ruthenium complexes. The dimer [RuCl₂(p-cymene)]₂ is a particularly important and widely used catalyst precursor synthesized from α-terpinene, a related terpene. ulisboa.ptmdpi.com This dimer is the gateway to a vast family of "piano-stool" complexes that catalyze a multitude of organic transformations. ulisboa.ptresearchgate.netmdpi.com The p-cymene ligand in these complexes can act as a stable spectator, influencing the steric and electronic environment of the metal center, or it can be displaced as part of the catalytic cycle. ulisboa.pt This dual role underscores the importance of p-cymene derivatives like this compound in providing access to these powerful catalytic tools.

Functional Group Transformations

The carbon-bromine bond in this compound is the primary site of its reactivity, enabling a wide array of functional group transformations that are fundamental to modern organic synthesis. Cross-coupling reactions are among the most powerful applications, allowing for the construction of C-C and C-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are commonly employed. The Suzuki-Miyaura coupling, which pairs organoboron compounds with organic halides, is a prime example. 2-Bromopyridine, a related bromo-arene, has been successfully used in Suzuki reactions to form C-C bonds, a transformation equally applicable to this compound. acs.org Another important transformation is the Hiyama coupling, which utilizes organosilicon compounds. The coupling of aryl- and heteroarylsilanols with aromatic bromides, facilitated by palladium catalysts, provides an efficient route to biaryl compounds, a common motif in bioactive molecules. nih.gov

Beyond palladium catalysis, the p-cymene moiety, often introduced from precursors like this compound, is integral to ruthenium-catalyzed reactions that involve functional group transformations. Ruthenium(II)-p-cymene complexes catalyze the direct C-H acyloxylation of arenes with carboxylic acids, a process known as cross-dehydrogenative coupling. rsc.org In this reaction, a ruthenium carboxylate complex is formed in situ, which then coordinates to the substrate and facilitates the formation of an ester linkage at the ortho position, demonstrating a sophisticated functionalization strategy. rsc.org

| Transformation Type | Catalyst System (Example) | Reactants | Product Type | Ref. |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Aryl bromide, Arylboronic acid | Biaryl | acs.org |

| Hiyama Coupling | Pd(P(t-Bu)₃)₂ | Aryl bromide, Arylsilanol | Biaryl | nih.gov |

| C-H Acyloxylation | [{RuCl₂(p-cymene)}₂] / AgSbF₆ | Acetanilide, Carboxylic acid | Ortho-acyloxylated arene | rsc.org |

Stereoselective Synthesis Methodologies (e.g., Asymmetric Transfer Hydrogenation with Derived Complexes)

A standout application of this compound is its indirect but critical role in stereoselective synthesis, particularly through the formation of ruthenium-p-cymene catalysts for asymmetric transfer hydrogenation (ATH). ATH is a powerful and widely used method for the enantioselective reduction of prochiral ketones and imines to chiral alcohols and amines, which are invaluable building blocks in the pharmaceutical industry. researchgate.net

The catalyst system typically consists of a ruthenium-p-cymene complex, such as [RuCl₂(p-cymene)]₂, paired with a chiral ligand. ulisboa.pt The seminal work by Noyori established catalysts like [RuCl(TsDPEN)(p-cymene)] (where TsDPEN is N-tosyl-diphenylethylenediamine) as highly effective for this transformation. rsc.org The p-cymene ligand, sourced from precursors like this compound, forms a stable half-sandwich structure with the ruthenium center, creating a chiral environment upon coordination of a chiral diamine or amino alcohol ligand. rsc.orgmdpi.com

This catalytic system operates via a metal-ligand bifunctional mechanism, where a ruthenium-hydride species performs the reduction and the amine ligand of the chiral auxiliary facilitates the proton transfer. mdpi.com A variety of chiral ligands have been developed and successfully used in combination with Ru(II)-p-cymene precursors to achieve high enantioselectivity across a broad range of substrates.

Research Findings on Ru-p-cymene Catalyzed Asymmetric Transfer Hydrogenation:

| Catalyst Precursor | Chiral Ligand | Substrate | Product | Enantiomeric Excess (ee) | Ref. |

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | Acetophenone | (R)-1-Phenylethanol | >99% | dicp.ac.cn |

| [RuCl₂(p-cymene)]₂ | P-stereogenic monophosphine | Acetophenone | (S)-1-Phenylethanol | up to 45% | researchgate.net |

| [RuCl₂(p-cymene)]₂ | Chiral acylthiourea | Acetophenone | Chiral 1-Phenylethanol | 90% | acs.org |

| [RuCl₂(p-cymene)]₂ | Prolinamide (L6) | 2-Bromo-1-phenylethanone | Chiral β-hydroxy sulfone | 99% | acs.org |

This methodology has been successfully applied to the dynamic kinetic resolution of complex substrates, such as 2,3-disubstituted flavanones, to construct three contiguous stereocenters with excellent control. dicp.ac.cn

Domino and Cascade Reaction Sequences

Domino reactions, also known as cascade or tandem reactions, are highly efficient synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. numberanalytics.comrsc.org This approach significantly enhances molecular complexity in a single step, aligning with the principles of green and atom-economical chemistry. Catalysts derived from p-cymene, and by extension from its bromo-derivative, have proven to be powerful tools for initiating and controlling such complex reaction sequences.

A notable example is the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, which are skeletons found in many bioactive alkaloids. nih.gov This transformation is achieved through a domino process involving the oxidative dehydrogenation of 2-aryl-pyrrolidines, followed by cyclization with an alkyne and subsequent dehydrogenative aromatization. This entire sequence is promoted by a multi-component catalytic system featuring [RuCl₂(p-cymene)]₂. nih.gov

Another innovative cascade reaction involves the use of a Ru(II) catalytic system to synthesize multi-heteroarylated 2-pyridones from simple 2-bromopyridines. mdpi.com The reaction proceeds through a proposed pathway involving an initial nucleophilic aromatic substitution of the bromine, followed by a Buchwald-Hartwig-type amination and subsequent C-H activation steps, all mediated by the ruthenium catalyst generated in situ. mdpi.com This domino reaction assembles a complex product from simple starting materials in one operation. Similarly, domino processes involving Sonogashira coupling and subsequent cyclizations are used to build complex heterocycles like 2,3-disubstituted indoles from 2-bromoanilides. acs.org

These examples highlight the sophisticated applications of catalysts derived from p-cymene in orchestrating complex, multi-step transformations within a single reaction vessel, further cementing the importance of this compound as a gateway to advanced catalytic systems.

Organometallic Chemistry and Catalytic Applications

2-Bromo-p-cymene as a Ligand in Transition Metal Complexes

This compound is a versatile ligand precursor for the synthesis of ruthenium(II)-p-cymene complexes. These complexes are typically prepared by reacting this compound with a suitable ruthenium precursor, such as the dimeric complex [RuCl₂(p-cymene)]₂. The resulting organometallic compounds often exhibit a characteristic "piano-stool" geometry, where the p-cymene (B1678584) ligand is η⁶-coordinated to the ruthenium center.

Synthesis and Characterization of Ruthenium(II)-p-cymene Complexes

The synthesis of Ruthenium(II)-p-cymene complexes often begins with the commercially available dimer, [RuCl₂(p-cymene)]₂. acs.orgnih.govrsc.orgbohrium.comrsc.org This precursor reacts with various ligands to form monomeric complexes. For instance, treatment with N^N bidentate polypyridyl ligands in a suitable solvent like acetone (B3395972) or methanol (B129727) yields complexes of the general formula [Ru(η⁶-p-cymene)(N^N)Cl][X], where X can be a chloride or another counterion like PF₆⁻. mdpi.com Similarly, reaction with phosphine (B1218219) ligands can displace the bridging chlorides to form complexes such as [RuCl₂(p-cymene)(PArPhR)]. researchgate.net

These complexes are thoroughly characterized using a suite of spectroscopic and analytical techniques. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for elucidating the structure in solution, with characteristic signals confirming the presence of the p-cymene ligand and its coordination to the ruthenium center. acs.orgmdpi.comrsc.org For example, in the ¹H NMR spectra, the aromatic protons of the p-cymene ligand typically appear as a set of multiplets, while the methyl and isopropyl protons resonate at distinct chemical shifts. acs.org X-ray crystallography provides definitive solid-state structures, confirming the expected piano-stool geometry where the ruthenium atom is coordinated to the p-cymene ring, two donor atoms from the ancillary ligand, and a halide. mdpi.commdpi.com Other analytical methods employed include elemental analysis, mass spectrometry, and infrared (IR) spectroscopy. bohrium.comacs.org

Influence of Ancillary Ligands on Complex Reactivity

The reactivity of ruthenium(II)-p-cymene complexes is profoundly influenced by the nature of the ancillary ligands, which are the ligands other than the p-cymene ring. ulisboa.pt These ligands can modulate the steric and electronic properties of the metal center, thereby tuning the catalytic activity and selectivity of the complex. ulisboa.pt

For instance, the choice of halide ligand (Cl⁻, Br⁻, I⁻) can impact catalytic performance, with iodide-containing complexes sometimes exhibiting higher activity. rsc.orgulisboa.pt The electronic properties of the ancillary ligands, such as their ability to donate or withdraw electron density, affect the electron density at the ruthenium center. This, in turn, influences the rates of key catalytic steps like oxidative addition and reductive elimination. ulisboa.pt

The steric bulk of the ancillary ligands also plays a critical role. ulisboa.pt Bulky ligands can create a specific steric environment around the metal center, which can enhance selectivity in catalytic reactions. For example, in asymmetric catalysis, chiral ancillary ligands are employed to induce enantioselectivity. acs.org The coordination mode of the ancillary ligand (e.g., monodentate vs. bidentate) also dictates the geometry and stability of the complex, which are key determinants of its reactivity. acs.orgresearchgate.net The dissociation of the p-cymene ligand itself can be a crucial step in some catalytic cycles, and its lability can be influenced by the other ligands present. rsc.org

Catalytic Activity of this compound Derived Complexes

Complexes derived from this compound, particularly ruthenium(II)-p-cymene complexes, are effective catalysts for a range of important organic transformations.

Transfer Hydrogenation Catalysis

Ruthenium(II)-p-cymene complexes are highly efficient catalysts for transfer hydrogenation reactions, a process that involves the transfer of hydrogen from a donor molecule (often isopropanol) to an unsaturated substrate, such as a ketone or imine. mdpi.comacs.orgnih.govrsc.org This method is often preferred over direct hydrogenation using H₂ gas due to its milder reaction conditions and operational simplicity. mdpi.com

The catalytic cycle is believed to involve the formation of a ruthenium-hydride species as the active catalyst. mdpi.com The presence of a base, such as potassium hydroxide (B78521) or potassium isopropoxide, is typically required to facilitate the formation of this active species. mdpi.comacs.org Chiral ancillary ligands can be used to achieve asymmetric transfer hydrogenation, producing chiral alcohols with high enantiomeric excess. acs.org For example, chiral Ru(II) complexes with acylthiourea ligands have been shown to catalyze the reduction of aromatic ketones with up to 99% conversion and 99% enantiomeric excess. acs.org The efficiency of these catalysts is demonstrated by their ability to achieve high conversions with low catalyst loadings. mdpi.com

Table 1: Transfer Hydrogenation of Acetophenone Derivatives Catalyzed by Ru(II)-p-cymene Complexes

| Substrate | Catalyst | Conversion (%) | Enantiomeric Excess (%) | Reference |

| Acetophenone | [RuCl₂(p-cymene)(PArPhR)] | Full | up to 45 (S) | researchgate.net |

| Acetophenone Derivatives | [L¹Ru(p-cymene)]Cl·2.5H₂O | 93 | - | bohrium.com |

| 4-Bromoacetophenone | [L²RuCl(p-cymene)]·1.5H₂O | 96 | - | bohrium.com |

| Benzophenone | [Ru(η⁶-p-cymene)(Br-Qpy)Cl][Cl] | 94 | - | mdpi.com |

Olefin Metathesis and Cyclopropanation Reactions

Ruthenium-p-cymene complexes also find applications in olefin metathesis, a powerful carbon-carbon bond-forming reaction. acs.orgmdpi.combeilstein-journals.orguliege.be While well-defined ruthenium alkylidene complexes (e.g., Grubbs' catalysts) are the most famous for this transformation, ruthenium-p-cymene complexes can serve as precursors to catalytically active species. acs.orgufrgs.br In some cases, the p-cymene ligand can be displaced to generate a more reactive catalyst. beilstein-journals.org For instance, ruthenium-p-cymene complexes containing N-heterocyclic carbene (NHC) ligands have been shown to be active precatalysts for ring-opening metathesis polymerization (ROMP). acs.orgbeilstein-journals.org

Furthermore, cationic ruthenium(II)-p-cymene complexes, generated by treating neutral precursors with a silver salt, can catalyze cyclopropanation reactions. researchgate.net This reaction involves the transfer of a carbene fragment, typically from a diazo compound, to an olefin to form a cyclopropane (B1198618) ring. The steric and electronic properties of the ancillary ligands on the ruthenium complex can influence the diastereoselectivity and enantioselectivity of the cyclopropanation. researchgate.net For example, neutral piano-stool ruthenium complexes with P-stereogenic monophosphines have been shown to catalyze the asymmetric cyclopropanation of styrenes with moderate enantioselectivities. researchgate.net

Table 2: Catalytic Performance in Olefin Metathesis and Cyclopropanation

| Reaction | Substrate | Catalyst | Conversion (%) | Diastereomeric Excess (%) | Enantiomeric Excess (%) | Reference |

| Cyclopropanation | Styrene | Cationic [RuCl₂(p-cymene)(PArPhR)] derivative | up to 58 | up to 40 | up to 69 | researchgate.net |

| Cyclopropanation | α-Methylstyrene | Cationic [RuCl₂(p-cymene)(PArPhR)] derivative | - | - | - | researchgate.net |

C-H Functionalization Catalysis

Ruthenium-catalyzed C-H functionalization has emerged as a powerful tool for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds, offering a more atom-economical and step-efficient synthetic approach. rsc.orgmdpi.com Ruthenium(II)-p-cymene complexes, often in the presence of a carboxylate additive, have been successfully employed as catalysts for the ortho- and meta-selective functionalization of arenes containing a directing group. nih.govacs.org

For instance, the dimeric complex [{Ru(p-cymene)Cl₂}₂] can catalyze the meta-selective bromination of 2-phenylpyridine (B120327) derivatives. nih.gov The proposed mechanism involves an initial ortho-ruthenation to form an arylruthenium intermediate, which then directs functionalization to the C-H bond para to the C-Ru bond (i.e., meta to the directing group). nih.gov These complexes have also been used for C-H arylation and alkenylation reactions. mdpi.com The choice of solvent, base, and other additives can significantly impact the efficiency and selectivity of these C-H functionalization reactions. mdpi.comnih.gov

Table 3: Ruthenium-Catalyzed C-H Functionalization Reactions

| Reaction Type | Substrate | Catalyst System | Selectivity | Reference |

| meta-C-H Bromination | 2-Phenylpyridine derivatives | [{Ru(p-cymene)Cl₂}₂] / TBATB | meta | nih.gov |

| C-H Arylation | 2-Phenylpyridine | [RuCl₂(p-cymene)]₂ / KOPiv / PPh₃ | ortho | mdpi.com |

| C-H Alkenylation | 2-Phenoxypyridine | [RuCl₂(p-cymene)]₂ / AgSbF₆ / Cu(OAc)₂·H₂O | ortho | mdpi.com |

Reductive Coupling and Alkylation Reactions

This compound, as an aryl halide, is a versatile substrate for various coupling and alkylation reactions, which are fundamental processes in the synthesis of more complex organic molecules. These reactions typically involve the cleavage of the carbon-bromine bond and the formation of new carbon-carbon bonds.

Reductive Coupling:

Reductive coupling reactions of aryl halides can proceed via several pathways, often involving transition metal catalysts. One of the classic methods applicable to this compound is the Ullmann reaction, which facilitates the homocoupling of aryl halides to form symmetrical biaryl compounds. organic-chemistry.orgacs.org In a typical Ullmann coupling, this compound would react in the presence of copper at elevated temperatures. The process involves the formation of an organocopper intermediate, followed by oxidative addition of a second molecule of the aryl halide and subsequent reductive elimination to form the C-C bond, yielding 2,2'-bi(p-cymene). organic-chemistry.org

Another fundamental reductive process is reductive dehalogenation. For instance, this compound can be reduced to p-cymene through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) with hydrogen gas (H₂). This reaction effectively removes the bromine atom and replaces it with a hydrogen atom.

Table 1: General Conditions for Ullmann Homocoupling of Aryl Halides

| Parameter | Description |

| Substrate | Aryl Halide (e.g., this compound) |

| Reagent | Copper (often in excess) |

| Temperature | Typically high, often around 200 °C |

| Product | Symmetrical Biaryl |

Note: This table represents generalized conditions for the Ullmann reaction and is not based on a specific documented reaction of this compound.

Alkylation Reactions:

In the context of alkylation, this compound can serve as an electrophilic partner in cross-coupling reactions. However, much of the existing literature focuses on the use of the [RuCl₂(p-cymene)]₂ complex as a catalyst for alkylation reactions on other substrates, rather than the alkylation of this compound itself. researchgate.netnih.govacs.org

Conceptually, this compound could participate in transition metal-catalyzed cross-coupling reactions with organometallic reagents that act as alkyl nucleophiles. These reactions, such as variants of the Suzuki-Miyaura or Negishi coupling, would involve the oxidative addition of the C-Br bond of this compound to a low-valent metal center (e.g., Pd(0) or Ni(0)), followed by transmetalation with the alkylating agent and reductive elimination to form the alkylated cymene product.

Mechanistic Elucidation of Catalytic Cycles

Understanding the mechanism of catalytic cycles is crucial for optimizing reaction conditions and expanding their scope. For reactions involving this compound as a substrate, the catalytic cycle typically revolves around key organometallic steps such as oxidative addition and reductive elimination, often mediated by ruthenium or palladium catalysts.

A significant body of research focuses on catalysis using the dimeric precatalyst [RuCl₂(p-cymene)]₂. manchester.ac.ukrsc.org For this complex to become catalytically active, it is widely accepted that the p-cymene ligand must first dissociate from the ruthenium center. rsc.orgmdpi.com This decomplexation step frees up coordination sites on the metal, allowing the substrate to enter the catalytic cycle. This activation can be promoted by high temperatures or, in some cases, by visible light irradiation. manchester.ac.ukrsc.org

A plausible catalytic cycle for the coupling of an aryl halide like this compound can be modeled on analogous, well-studied reactions, such as those involving 2-bromopyridines. mdpi.com The cycle can be described as follows:

Catalyst Activation: The precatalyst, [RuCl₂(p-cymene)]₂, generates a catalytically active, p-cymene-free Ru(II) species. mdpi.com

Oxidative Addition: The C-Br bond of this compound undergoes oxidative addition to the active Ru(II) center. This is a critical step where the metal is formally oxidized to Ru(IV), and the aryl group and bromide become ligands on the metal. mdpi.comacs.org This process involves the breaking of the carbon-halogen bond and the formation of new metal-carbon and metal-bromine bonds. youtube.com

Transmetalation (for cross-coupling): In a cross-coupling reaction, a second reagent (e.g., an organoboron compound in Suzuki coupling) would transfer its organic group to the Ru(IV) center, displacing the bromide ligand.

Reductive Elimination: The two organic groups coupled on the ruthenium center are eliminated to form the new C-C bond of the final product. This step reduces the ruthenium from Ru(IV) back to its active Ru(II) state, thus closing the catalytic cycle. mdpi.com

Mechanistic studies using techniques like Density Functional Theory (DFT) calculations have supported a pathway involving the oxidative addition of this compound to a ruthenium center, followed by base-assisted deprotonation and reductive elimination to yield the final products. This sequence underscores the fundamental steps that govern the reactivity of this compound in organometallic catalysis.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it particularly useful for elucidating reaction mechanisms.

Energetic Profiles of Key Intermediates and Transition States

DFT calculations are frequently employed to map the energetic landscape of reactions involving 2-bromo-p-cymene. This involves calculating the Gibbs free energies of reactants, intermediates, transition states, and products. For instance, in the ruthenium-catalyzed C-H bond amidation, DFT calculations have been used to construct detailed energy profiles, revealing the feasibility of proposed mechanistic pathways. udg.edu A key finding from such studies is the identification of the rate-determining step, which is the transition state with the highest energy barrier.

In the context of ruthenium-catalyzed umpolung carboxylation of hydrazones, where a p-cymene (B1678584) ligand is part of the catalyst, DFT calculations (using the M06-L method) determined the free energy barrier for the initial N-H bond cleavage to be 23.9 kcal/mol, leading to the formation of an amino-Ru intermediate. rsc.org Similarly, in the ruthenium-catalyzed homocoupling of α-carbonyl sulfoxonium ylides, where [RuCl2(p-cymene)]2 is the catalyst precursor, DFT calculations showed that the C-H activation step is irreversible and that the formation of a six-membered ruthenacycle is highly exergonic. frontiersin.org The migratory insertion of a carbene moiety into the Ru-C bond was found to have a barrier of 17.7 kcal/mol. frontiersin.org

These energetic profiles are crucial for understanding the kinetics and thermodynamics of a reaction, providing a theoretical basis for experimental observations. The displacement of the p-cymene ligand itself has also been studied, with DFT calculations showing the reaction to be exergonic, which aligns with experimental findings. acs.org

Table 1: Calculated Energetic Barriers for Reactions Involving p-Cymene Ligated Catalysts

| Reaction | Catalyst System | Method | Calculated Barrier (kcal/mol) | Step |

|---|---|---|---|---|

| Umpolung Carboxylation of Hydrazones | [Ru(p-cymene)]-based | M06-L | 23.9 | N-H bond cleavage |

| Homocoupling of α-Carbonyl Sulfoxonium Ylides | [RuCl2(p-cymene)]2-based | DFT | 17.7 | Migratory insertion |

This table provides a summary of calculated energy barriers for key steps in different reactions where a p-cymene ligand is involved in the catalytic system.

Electronic Structure Analysis and Reactivity Predictions

The electronic properties of a molecule are fundamental to its reactivity. Computational methods provide detailed information about the electronic structure of this compound, allowing for predictions about its chemical behavior.

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule. uni-muenchen.de It is a valuable tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are prone to nucleophilic attack. d-nb.inforesearchgate.net

For p-cymene, the precursor to this compound, MEP analysis shows that the carbon-carbon bonds within the aromatic ring are in a region of negative electrostatic potential, indicating their nucleophilic character and susceptibility to electrophilic attack. imist.ma This is consistent with the electrophilic aromatic substitution mechanism for its bromination. For related bromo-substituted aromatic compounds, MEP analysis helps to identify the most reactive sites for various reactions. researchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uklibretexts.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. imist.mamalayajournal.org A smaller gap generally implies higher reactivity.

For p-cymene, the HOMO-LUMO energy gap is relatively large, suggesting high molecular stability and low reactivity. imist.ma Upon substitution, such as bromination to form this compound, the energies of the HOMO and LUMO, and thus the energy gap, will change, influencing the compound's reactivity. FMO analysis has been used to study the reactivity of various organic molecules, including those structurally related to this compound. researchgate.netmdpi.com The energies and distributions of the HOMO and LUMO can provide insights into the most likely sites for chemical reactions.

Table 2: Calculated Electronic Properties of p-Cymene

| Property | Calculated Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap | High (specific value not provided) | DFT/B3LYP 6-311G(d,p) | imist.ma |

| Dipole Moment (μ) | 1.4992 D | DFT/B3LYP 6-311G(d,p) | imist.ma |

This table summarizes key electronic properties of p-cymene calculated using DFT, which serve as a baseline for understanding the properties of its derivatives like this compound.

Solvent Effects in Computational Modeling

The solvent in which a reaction is carried out can have a significant impact on its rate and outcome. Computational models can account for these solvent effects, providing a more accurate representation of the reaction in solution. This is often done using continuum solvation models, such as the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), which treat the solvent as a continuous medium with a specific dielectric constant. github.io

In some cases, an explicit–implicit solvation model, where a few solvent molecules are explicitly included in the calculation along with the continuum model, provides even better accuracy. acs.org For example, in DFT studies of ruthenium-catalyzed reactions, calculations are often performed simulating a specific solvent like methanol (B129727) or toluene (B28343) to better match experimental conditions. mdpi.com The inclusion of solvent effects can alter the calculated energetic profiles and geometries of intermediates and transition states, sometimes even changing the predicted reaction mechanism. researchgate.netresearchgate.net For instance, in the study of a Diels-Alder reaction, calculations were performed in the gas phase and under different solvent conditions (water, acetonitrile (B52724), and THF) to understand the solvent's influence on the reaction's feasibility and energetics. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 2-Bromo-p-cymene, allowing for unambiguous structural assignment.

¹H NMR and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its distinct proton environments. The aromatic protons typically appear as multiplets in the range of δ 6.8–7.2 ppm. The isopropyl group gives rise to a septet for the methine proton and a doublet for the two equivalent methyl groups. The methyl group attached to the aromatic ring appears as a singlet.

The ¹³C NMR spectrum provides complementary information on the carbon skeleton. The number of distinct signals confirms the number of unique carbon environments in the molecule. The carbon atom attached to the bromine atom is significantly deshielded and appears at a characteristic downfield chemical shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for p-Cymene (B1678584) Derivatives

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| p-Cymene bmrb.io | 7.11 (m, 4H, Ar-H), 2.87 (sept, 1H, CH), 2.32 (s, 3H, Ar-CH₃), 1.23 (d, 6H, C(CH₃)₂) | 145.87 (C-q), 135.15 (C-q), 128.97 (CH), 126.27 (CH), 33.68 (CH), 24.10 (CH₃), 20.95 (Ar-CH₃) |

| 2-Bromo-2-methylpropane docbrown.info | - | 62.5 (C-Br), 36.4 (CH₃) |

| [RuCl₂(p-cymene)]₂ ulisboa.pt | Aromatic protons and isopropyl group signals show shifts due to complexation with ruthenium. | Carbon signals of the p-cymene ligand are shifted upon coordination to the metal center. |

Note: Specific chemical shifts for this compound can vary slightly depending on the solvent and experimental conditions. The data for related compounds is provided for comparative analysis.

Multi-dimensional NMR Techniques (e.g., COSY)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are instrumental in establishing connectivity between protons within the molecule. A ¹H-¹H COSY spectrum of this compound would show cross-peaks between coupled protons. For instance, a correlation would be observed between the septet of the isopropyl methine proton and the doublet of the isopropyl methyl protons, confirming their adjacent relationship. Similarly, correlations between the aromatic protons can help in assigning their specific positions on the benzene (B151609) ring. These multi-dimensional techniques are crucial for the complete and accurate assignment of all proton resonances, especially in complex molecules or when analyzing reaction mixtures.

Mass Spectrometry for Molecular Identification and Transformation Products

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and to identify its by-products in various reactions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. mdpi.com This precision allows for the determination of the elemental formula of this compound (C₁₀H₁₃Br). nist.gov A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern for the molecular ion peak (M+) and the M+2 peak, with an approximate 1:1 intensity ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature is a definitive marker for the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before their detection by mass spectrometry. biomedgrid.com This method is well-suited for the analysis of this compound and can be used to assess its purity. mdpi.com The gas chromatogram provides the retention time of the compound, which is a characteristic property under specific chromatographic conditions. biomedgrid.com The mass spectrometer then records the mass spectrum of the eluting compound, confirming its identity. In a GC-MS analysis of this compound, the mass spectrum would show the molecular ion peak and characteristic fragment ions, such as the loss of the isopropyl group or the bromine atom. nih.gov This technique is also valuable for identifying volatile transformation products that may arise from reactions involving this compound. mdpi.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is another powerful hyphenated technique that couples the separation capabilities of HPLC with the detection power of mass spectrometry. This method is particularly useful for analyzing less volatile or thermally labile transformation products of this compound that are not amenable to GC-MS analysis. nih.gov For instance, in studies of the transformation of related compounds in aqueous solutions, HPLC-HRMS has been used to identify various derivatives, including hydroxylated and di-brominated species. nih.govacs.org The HPLC separates the components of the reaction mixture, and the mass spectrometer provides the molecular weight and structural information of each separated component. researchgate.net

Table 2: Analytical Techniques for the Characterization of this compound and its Transformation Products

| Technique | Information Provided | Application |

|---|---|---|

| ¹H NMR | Proton chemical shifts, coupling constants, integration | Structural elucidation, purity assessment |

| ¹³C NMR | Carbon chemical shifts | Determination of carbon framework |

| COSY | Proton-proton correlations | Assignment of proton network |

| HRMS | Exact mass, elemental formula, isotopic pattern | Molecular formula confirmation |

| GC-MS | Retention time, mass spectrum, fragmentation pattern | Separation and identification of volatile compounds, purity analysis |

| HPLC-MS | Retention time, mass spectrum | Separation and identification of non-volatile or thermally labile transformation products |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental analytical method for the identification of functional groups within a molecule. The technique operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The resulting IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of its constituent chemical bonds. For this compound, the IR spectrum is instrumental in confirming the presence of its defining structural elements: the aromatic ring, alkyl substituents (isopropyl and methyl), and the carbon-bromine bond.

Detailed Research Findings:

The interpretation of the IR spectrum of this compound allows for a detailed functional group analysis.

C-H Stretching Vibrations: The spectrum exhibits distinct regions for different types of C-H bonds. Absorptions in the 3100-3000 cm⁻¹ range are characteristic of the stretching vibrations of C-H bonds on the aromatic ring. libretexts.org In contrast, the strong absorption bands observed between 3000 cm⁻¹ and 2850 cm⁻¹ are assigned to the C-H stretching vibrations of the aliphatic methyl and isopropyl groups. libretexts.orglibretexts.org

Aromatic C=C Stretching: The presence of the benzene ring is further substantiated by a series of absorptions in the 1680-1640 cm⁻¹ region, which arise from the C=C stretching vibrations within the aromatic nucleus. libretexts.org

C-H Bending Vibrations: Vibrational modes associated with the bending of C-H bonds also provide structural information. The bending vibrations for the alkyl groups typically appear in the 1470-1350 cm⁻¹ range. libretexts.org Out-of-plane bending of the aromatic C-H bonds gives rise to signals in the fingerprint region of the spectrum, generally below 1000 cm⁻¹. libretexts.org

C-Br Stretching Vibration: The absorption due to the carbon-bromine bond is a key feature in the spectrum. The C-Br stretching vibration is typically observed in the 690-515 cm⁻¹ range for alkyl halides. libretexts.orgorgchemboulder.com In a ruthenium(II) p-cymene complex containing a bromo-substituted ligand, a band at approximately 1050 cm⁻¹ was attributed to the C-Br stretch. mdpi.com Another study on a different brominated organic compound identified the C-Br stretching vibration at 626 cm⁻¹.

Below is an interactive data table summarizing the characteristic IR absorption bands for the functional groups present in this compound.

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

|---|---|---|

| 3100-3000 | Aromatic C-H | Stretching |

| 3000-2850 | Alkyl C-H | Stretching |

| 1680-1640 | Aromatic C=C | Stretching |

| 1470-1350 | Alkyl C-H | Bending |

| < 1000 | Aromatic C-H | Out-of-plane Bending |

| 690-515 | C-Br | Stretching |

Environmental Transformation and Molecular Interactions

Pathways of Environmental Degradation (e.g., Photodegradation of p-Cymene (B1678584) Analogues)

The environmental degradation of cymene-based compounds is influenced by various factors, including sunlight-induced photodegradation. While specific studies on the photodegradation of 2-Bromo-p-cymene are not extensively detailed in the provided results, research on its parent compound, p-cymene, and related analogues offers significant insights.

The photodegradation of p-cymene has been investigated using heterogeneous photocatalysis with titanium dioxide (TiO2), a method that mimics natural environmental degradation processes. nih.gov This process involves the generation of highly reactive hydroxyl radicals that can initiate the breakdown of the aromatic ring and its substituents. Similarly, ruthenium(II)-p-cymene complexes have been noted for their potential as catalysts in the photodegradation of certain chlorinated compounds, suggesting that the p-cymene ligand can be part of a photochemically active system. unipi.it

Furthermore, the stability of related ruthenium(II) p-cymene complexes can be affected by light. For instance, in solution, some complexes show dissociation of the p-cymene arene fragment, a process that can be initiated by photolysis. acs.org This susceptibility to light-induced changes underscores the potential for photodegradation pathways for this compound in the environment. The presence of a bromine atom on the aromatic ring is expected to influence the electronic properties and bond energies of the molecule, which could, in turn, affect its photodegradation rate and mechanism compared to unsubstituted p-cymene.

Identification of Transformation Products in Environmental Matrices

The identification of transformation products is crucial for understanding the complete environmental impact of a chemical. Studies on the photodegradation of p-cymene have led to the identification of several transformation products (TPs). Using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS), researchers have identified multiple TPs of p-cymene. nih.gov Specifically, HPLC-MS analysis recognized five TPs for p-cymene. nih.gov

These transformation products have been detected in real-world environmental samples from landfills. nih.gov For instance, in inactive landfills where p-cymene was present, one of its transformation products was also identified, alongside TPs from other terpenes like R-limonene. nih.gov The presence of these TPs in both active and inactive landfills highlights the ongoing environmental transformation of these compounds. nih.gov

While the specific transformation products of this compound are not explicitly identified in the search results, the degradation of its parent compound suggests that oxidation of the isopropyl and methyl groups, as well as modifications to the aromatic ring, are likely pathways. The bromine substituent would also be a site for potential transformation, possibly leading to brominated degradation products or its eventual cleavage from the aromatic ring. One study identified this compound itself in the context of analyzing waste printed circuit boards, indicating its presence as a potential environmental contaminant from electronic waste. acs.org

Investigation of Molecular Interactions with Biological Systems (General Biochemical Research)

The interactions of this compound and its derivatives with biological systems have been a subject of biochemical research, particularly concerning their effects on enzymes and metabolic pathways.

Influence on Enzyme Activity at the Molecular Level

Research has shown that this compound can influence enzyme activity. It has been studied for its interactions with cytochrome P450 enzymes, a superfamily of enzymes involved in the metabolism of a wide range of compounds. The bromine atom on the aromatic ring can alter the molecule's interaction with the active sites of these enzymes, potentially leading to inhibition or altered substrate specificity.

In the broader context of p-cymene derivatives, ruthenium(II)-p-cymene complexes have been extensively studied for their biological activity. These complexes can interact with various biological targets. For example, certain ruthenium(II) p-cymene complexes have been designed to inhibit vascular endothelial growth factor receptor 2 (VEGFR2), a key enzyme in angiogenesis. rsc.org The interaction of these complexes with biomolecules like glutathione, a major cellular antioxidant, has also been investigated, revealing that the complexes can be altered in the presence of this tripeptide. rsc.org

The ability of metal complexes containing p-cymene to bind to DNA has also been explored. nih.gov This interaction is a critical aspect of their potential biological effects, as binding to DNA can interfere with replication and transcription processes.

Impact on Metabolic Pathways

The metabolic fate of p-cymene has been well-characterized in certain bacteria, providing a model for how this compound might be processed by microorganisms. In Pseudomonas putida, the p-cymene pathway involves the initial oxidation of the methyl group to form p-cumic acid. plos.orgasm.org This is followed by further enzymatic reactions that break down the aromatic ring. plos.org The enzymes in this pathway have been shown to have a broad substrate specificity, acting on various para-substituted toluenes and benzoates. asm.org

The introduction of a bromine atom, as in this compound, could potentially lead to what is known as lethal synthesis. nih.gov This occurs when an organism's enzymes metabolize a halogenated analog of a natural substrate, leading to the formation of a toxic product. Studies with halogenated analogs of p-cymene pathway substrates have been used to select for mutant bacterial strains defective in this metabolic pathway. nih.gov This suggests that this compound could be metabolized by similar enzymatic pathways, but the resulting brominated intermediates may have different biological activities or toxicities compared to the non-brominated counterparts.